molecular formula C15H10Cl2FN5 B5970279 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(3,5-DICHLORO-2-PYRIDYL)HYDRAZONE

3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(3,5-DICHLORO-2-PYRIDYL)HYDRAZONE

Cat. No.: B5970279
M. Wt: 350.2 g/mol
InChI Key: VWLDSTQHQVWIGI-YXSASFKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(3,5-DICHLORO-2-PYRIDYL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a fluorophenyl group, and a pyridyl hydrazone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(3,5-DICHLORO-2-PYRIDYL)HYDRAZONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to formylation to introduce the aldehyde group, resulting in 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

The final step involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 3,5-dichloro-2-pyridylhydrazine under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(3,5-DICHLORO-2-PYRIDYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(3,5-DICHLORO-2-PYRIDYL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(3,5-DICHLORO-2-PYRIDYL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the fluorophenyl and pyridyl groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde 4-(3,5-dichloro-2-pyridyl)hydrazone
  • 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde 4-(3,5-dichloro-2-pyridyl)hydrazone
  • 3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde 4-(3,5-dichloro-2-pyridyl)hydrazone

Uniqueness

The uniqueness of 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(3,5-DICHLORO-2-PYRIDYL)HYDRAZONE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity compared to similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

3,5-dichloro-N-[(Z)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FN5/c16-11-5-13(17)15(19-8-11)23-21-7-10-6-20-22-14(10)9-1-3-12(18)4-2-9/h1-8H,(H,19,23)(H,20,22)/b21-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLDSTQHQVWIGI-YXSASFKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=C(C=C(C=N3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=N\NC3=C(C=C(C=N3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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